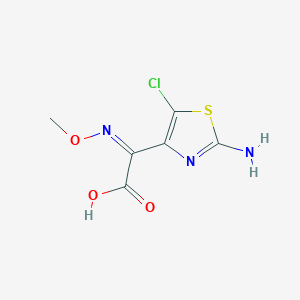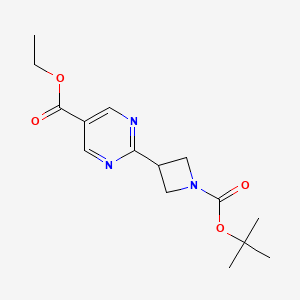![molecular formula C6H7N5O B13091785 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl- CAS No. 61402-42-4](/img/structure/B13091785.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formamide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazolotriazine ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical tool.
Industrial Applications: It is explored for use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one can be compared with other similar compounds, such as:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Known for its high thermal stability and use in energetic materials.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT):
4-Amino-3,7-dinitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-4-amine (TTX): Studied for its energetic properties and compatibility with other materials.
The uniqueness of 3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
61402-42-4 |
|---|---|
Molekularformel |
C6H7N5O |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
3,8-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7N5O/c1-4-5(12)11-6(9-8-4)10(2)3-7-11/h3H,1-2H3 |
InChI-Schlüssel |
WHSNNCSRRNMLAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N(C=NN2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)





![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)





